

# Physical and chemical properties of 8-Bromoquinoline-4-carbaldehyde

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## Compound of Interest

Compound Name: 8-Bromoquinoline-4-carbaldehyde

Cat. No.: B1439949

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An In-Depth Technical Guide to **8-Bromoquinoline-4-carbaldehyde**

## Introduction

**8-Bromoquinoline-4-carbaldehyde** is a halogenated heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a quinoline core, a reactive aldehyde group, and a strategically placed bromine atom, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups allows for a wide range of chemical transformations, positioning it as a key precursor for novel pharmaceutical agents and functional materials.

## Compound Identification and Core Characteristics

Accurate identification is the foundation of all chemical research. **8-Bromoquinoline-4-carbaldehyde** is uniquely identified by its CAS number and structural identifiers.

| Identifier        | Value  | Source    |
|-------------------|--|-----------|
| CAS Number        | 898391-87-2  | [1]       |
| Molecular Formula | C10H6BrNO  | [1][2][3] |
| IUPAC Name        | 8-bromoquinoline-4-carbaldehyde                                      | [4]       |
| Molecular Weight  | 236.067 g/mol  | [1][4]    |
| Exact Mass        | 234.96328 Da   | [4][5]    |
| Synonyms          | 8-Bromoquinoline-4-carboxaldehyde, 8-bromo-4-quinolinecarboxaldehyde | [1][3][4] |
| InChI Key         | JRKLRIAIMIKGHT-UHFFFAOYSA-N  | [2][3]    |

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The data presented here are a combination of experimental and computed values, providing a robust profile of the compound.

| Property                              | Value                   | Details                           | Source |
|---------------------------------------|-------------------------|-----------------------------------|--------|
| Appearance                            | Solid                   | Predicted                         | [3]    |
| Density                               | 1.632 g/cm <sup>3</sup> | Computed                          | [1][4] |
| Boiling Point                         | 370.707 °C at 760 mmHg  | Computed                          | [1][4] |
| Flash Point                           | 177.998 °C              | Computed                          | [1][4] |
| Refractive Index                      | 1.712                   | Computed                          | [1][4] |
| Topological Polar Surface Area (TPSA) | 30 Å <sup>2</sup>       | Computed                          | [4][5] |
| XLogP3                                | 2.6 - 2.8               | Computed measure of lipophilicity | [4]    |
| Purity                                | ≥98%                    | As supplied by commercial vendors | [3]    |

## Reactivity and Synthetic Utility

The synthetic value of **8-Bromoquinoline-4-carbaldehyde** stems from the orthogonal reactivity of its two primary functional groups: the aldehyde at the C4 position and the bromine atom at the C8 position. This allows for selective and sequential chemical modifications.

3.1. The Aldehyde Group: The formyl group is a versatile handle for a plethora of organic reactions. It can readily undergo:

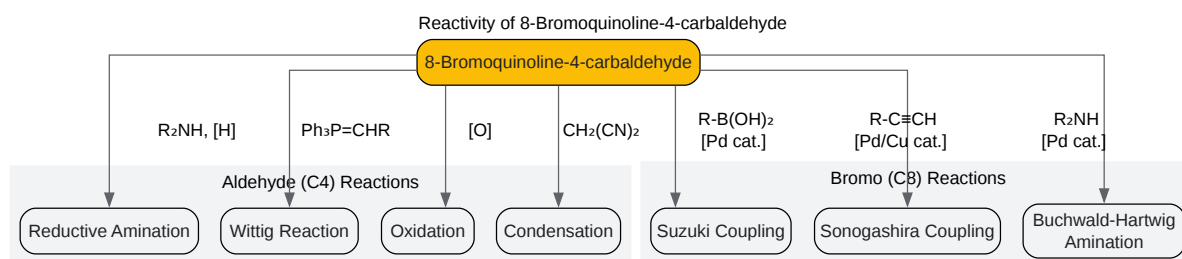
- Reductive Amination: To introduce substituted amine functionalities, a cornerstone of medicinal chemistry for modulating solubility and target binding.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling carbon-carbon bond formation and extension of the molecular framework.
- Oxidation: To yield the corresponding 8-bromoquinoline-4-carboxylic acid, another valuable synthetic intermediate.[6][7][8]

- Condensation Reactions: With active methylene compounds to construct more complex heterocyclic systems.

3.2. The Bromo Group: The bromine atom on the quinoline ring is a key site for metal-catalyzed cross-coupling reactions. This is particularly significant as the parent compound, 8-bromoquinoline, is widely used in such transformations.[9]

- Suzuki, Stille, and Sonogashira Couplings: These palladium-catalyzed reactions allow for the introduction of aryl, vinyl, or alkynyl groups, respectively. This is a powerful strategy for building molecular complexity and is fundamental in modern drug discovery. The 8-position provides a sterically defined vector for substitution.
- Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing diverse amine substituents.
- Direct Heteroarylation: Palladium-catalyzed C-H bond activation can be used to couple the bromoquinoline core with other heterocycles, creating polyheteroaromatic systems.[10]

The interplay of these functional groups makes **8-Bromoquinoline-4-carbaldehyde** a powerful scaffold for creating diverse chemical libraries.



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Caption: Key reaction pathways for **8-Bromoquinoline-4-carbaldehyde**.

## Proposed Synthesis Protocol

While specific literature detailing the synthesis of **8-Bromoquinoline-4-carbaldehyde** is not abundant in the initial search, a plausible and robust synthetic route can be designed based on established organometallic chemistry. A common strategy would involve the formylation of a metalated 8-bromoquinoline precursor.

**Principle:** This protocol is based on the lithiation of 8-bromoquinoline followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The low temperature is critical to prevent side reactions and ensure regioselectivity.

### Step-by-Step Methodology:

- **Preparation:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 8-bromoquinoline (1.0 eq).
- **Dissolution:** Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1 hour. This step generates the organolithium intermediate, which is highly reactive.
- **Formylation:** Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours.
- **Quenching:** The reaction is slowly warmed to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield **8-Bromoquinoline-4-carbaldehyde**.



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Caption: Workflow for the proposed synthesis of the target compound.

## Spectroscopic Analysis (Predicted)

For a researcher synthesizing or using this compound, spectroscopic confirmation is essential. While specific spectra are not provided in the search results, the expected features can be predicted based on the structure.

- $^1\text{H}$  NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline core, each with distinct chemical shifts and coupling patterns. The aldehyde proton would appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm.
- $^{13}\text{C}$  NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The aldehyde carbon would be the most deshielded, appearing around 190-200 ppm. The carbon atom attached to the bromine would also have a characteristic chemical shift.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde group around  $1700\text{ cm}^{-1}$ , and C-H stretching for the aromatic ring just above  $3000\text{ cm}^{-1}$ . The C-Br stretch would appear in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio). The monoisotopic mass is 234.96328 Da.[\[4\]](#)[\[5\]](#)

## Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets for bromoquinoline derivatives.

- Hazard Classification: This compound is classified as an irritant.[4] It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Some related compounds are also listed as harmful if swallowed (H302).[12][13]
- Precautionary Statements:
  - Prevention: Avoid breathing dust/fumes.[12][14] Wash skin thoroughly after handling.[13][14] Use only in a well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1][14]
  - Response: If on skin, wash with plenty of water.[1][14] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14] If skin or eye irritation persists, get medical advice/attention.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[14]

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